8-Oxa-2-azaspiro[4.5]decan-1-one
説明
特性
IUPAC Name |
8-oxa-2-azaspiro[4.5]decan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7-8(1-4-9-7)2-5-11-6-3-8/h1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDSGCMBFCWJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C12CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1555334-83-2 | |
| Record name | 8-oxa-2-azaspiro[4.5]decan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Crystal structure and stereochemistry of 8-Oxa-2-azaspiro[4.5]decan-1-one
An in-depth technical analysis of 8-Oxa-2-azaspiro[4.5]decan-1-one , focusing on its molecular architecture, stereochemical dynamics, and crystallographic profiling. This guide is designed for researchers and drug development professionals leveraging spirocyclic scaffolds to optimize pharmacokinetic and pharmacodynamic profiles.
The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
In contemporary medicinal chemistry, the transition from planar, sp2-rich aromatic molecules to three-dimensional, sp3-rich architectures is known as "escaping flatland." Increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with improved aqueous solubility, reduced off-target toxicity, and enhanced metabolic stability[1].
8-Oxa-2-azaspiro[4.5]decan-1-one (CAS: 1555334-83-2) represents a highly versatile spirocyclic building block. It fuses a hydrophilic oxane (tetrahydropyran) ring with a hydrogen-bond-donating γ-lactam (pyrrolidinone) ring at a single sp3-hybridized spiro carbon. This unique topology rigidifies the molecule, locking the two rings into an orthogonal geometry that provides a precise spatial arrangement for vectorizing pharmacophores into deep, complex protein binding pockets[2].
Molecular Architecture and Stereochemistry
The stereochemical behavior of 8-Oxa-2-azaspiro[4.5]decan-1-one is governed by the conformational preferences of its constituent rings and the steric constraints of the spiro junction.
Conformational Dynamics of the Ring Systems
-
The Oxane (Tetrahydropyran) Ring: To minimize 1,3-diaxial interactions and torsional strain, the 6-membered oxane ring strongly prefers a thermodynamically stable chair conformation . The oxygen atom at position 8 introduces a localized dipole moment and acts as a potent hydrogen-bond acceptor, influencing the hydration shell of the molecule in aqueous media[3].
-
The Pyrrolidinone (γ-Lactam) Ring: The 5-membered lactam ring is constrained by the partial double-bond character of the amide bond (N–C=O), which enforces planarity across the nitrogen, carbonyl carbon, and adjacent atoms. Consequently, the ring adopts an envelope conformation , with the sp3-hybridized spiro carbon (C5) acting as the "flap" that puckers out of the amide plane to relieve eclipsing strain[3].
Orthogonality and Symmetry at the Spiro Junction
The shared C5 spiro carbon enforces a strict tetrahedral geometry (~109.5°), forcing the mean planes of the oxane and pyrrolidinone rings to be perfectly orthogonal (perpendicular) to one another.
In its unsubstituted parent form, 8-Oxa-2-azaspiro[4.5]decan-1-one is achiral . It possesses an internal plane of symmetry that bisects the pyrrolidinone ring and passes through the oxane oxygen (O8) and the spiro carbon (C5). However, any asymmetric substitution on either ring immediately breaks this symmetry, generating a chiral center at the spiro junction—a feature heavily exploited in asymmetric drug design[2].
Logical flow of conformational dynamics and supramolecular assembly in the spirocyclic scaffold.
Crystallographic Profiling and Supramolecular Assembly
Single-Crystal X-Ray Diffraction (SCXRD) of azaspiro[4.5]decan systems reveals critical insights into their solid-state behavior, which often translates to their binding modalities in biological targets[4].
Crystal Packing and Hydrogen Bonding
The crystal lattice of 8-Oxa-2-azaspiro[4.5]decan-1-one is primarily stabilized by strong intermolecular hydrogen bonds. The γ-lactam motif acts as both a donor (N–H) and an acceptor (C=O). In the solid state, these molecules self-assemble into centrosymmetric dimers via complementary N–H···O=C interactions, forming a classic R22(8) hydrogen-bonded ring motif. These dimers further pack into supramolecular tapes driven by weaker C–H···O contacts involving the oxane oxygen[3].
Quantitative Structural Parameters
Table 1: Conformational and Geometric Parameters
| Structural Feature | Geometry / Value | Causality / Physical Basis |
|---|---|---|
| Oxane Ring | Chair | Minimizes 1,3-diaxial steric repulsion. |
| Pyrrolidinone Ring | Envelope | Relieves torsional strain induced by the planar amide bond. |
| Spiro C4–C5–C6 Angle | ~109.5° | Dictated by the ideal sp3 hybridization of the spiro junction. |
| Inter-ring Dihedral Angle | ~90° | Orthogonal alignment enforced by the spirocyclic fusion. |
Table 2: Typical Crystallographic Data for Azaspiro[4.5]decan Derivatives | Crystallographic Property | Typical Observation | | :--- | :--- | | Crystal System | Monoclinic / Triclinic[4] | | Space Group | P21/n or P1ˉ [4] | | Data Collection Temp. | 93 K – 100 K (Cryogenic)[4] | | Primary Supramolecular Motif | R22(8) Centrosymmetric Dimers[3] |
Experimental Workflows and Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (causality) and a quality control checkpoint.
Protocol 1: Multigram Synthesis of 8-Oxa-2-azaspiro[4.5]decan-1-one
This protocol utilizes a reductive cyclization strategy, which is highly efficient for forming spiro-lactams from cyano-ester precursors[2].
-
Precursor Preparation: Dissolve methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate (0.36 mol) in 1.3 L of a methanol/ammonia mixture.
-
Causality: Ammonia suppresses the formation of secondary amines during the subsequent reduction of the nitrile.
-
-
Catalyst Addition: Add 25 g of freshly prepared Raney Nickel to the solution inside a high-pressure autoclave.
-
Reductive Lactamization: Pressurize the autoclave with H2 gas to 50 atm and stir at room temperature for 48 hours.
-
Causality: Raney Nickel catalyzes the hydrogenation of the nitrile to a primary amine. Once formed, the flexible primary amine spontaneously undergoes an intramolecular nucleophilic acyl substitution with the adjacent methyl ester, driving the thermodynamically favorable lactamization[2].
-
-
Isolation & Validation: Filter the mixture through Celite to remove the pyrophoric catalyst. Concentrate the filtrate under reduced pressure and purify via flash chromatography.
-
Self-Validation: Confirm purity via 1H NMR. The disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of a broad lactam N–H singlet (~6.5 ppm) validate successful cyclization.
-
Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Analysis
To resolve the envelope flap dynamics and hydrogen-bonding network, high-quality single crystals must be grown and analyzed at cryogenic temperatures[4].
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a polar solvent mixture (e.g., Ethyl Acetate / Hexane, 1:1 v/v). Allow the solvent to evaporate slowly at 4 °C over 7–10 days.
-
Causality: Slow evaporation at reduced temperatures prevents rapid precipitation, allowing the molecules sufficient time to arrange into the thermodynamically favored R22(8) dimer lattice.
-
-
Mounting and Cryocooling: Select a colorless, block-shaped crystal under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).
-
Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes), which is critical for accurately resolving the positions of the hydrogen atoms involved in the N–H···O=C network[4].
-
-
Data Collection & Refinement: Collect diffraction data using Mo-Kα or Cu-Kα radiation. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
-
Self-Validation: The structural model is validated if the final R1 factor is < 5% and the goodness-of-fit (GooF) is approximately 1.0, confirming the proposed orthogonal stereochemistry.
-
Step-by-step experimental workflow from synthesis to single-crystal X-ray diffraction refinement.
References
- Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.
- Melnykov, K. P., et al. (2024). Multigram Synthesis of 3,3-Spiro-α-prolines. The Journal of Organic Chemistry, ACS.
- Naumann, R. A., Ziller, J. W., & Liberman-Martin, A. L. (2021). Crystal Structure of 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine. Chapman University Digital Commons.
- Cunico, W., et al. (2009). 4-(Pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one. PMC / Acta Crystallographica Section E.
Sources
Technical Whitepaper: Precision Mass Determination of 8-Oxa-2-azaspiro[4.5]decan-1-one
Executive Summary
In contemporary drug discovery, spirocyclic scaffolds have gained immense traction due to their inherent three-dimensionality, which improves target specificity and metabolic stability compared to flat aromatic rings. 8-Oxa-2-azaspiro[4.5]decan-1-one (CAS: 1555334-83-2) is a highly versatile building block featuring a robust azaspiro[4.5]decane derivative core.
For researchers synthesizing or utilizing this compound, distinguishing between its bulk average molecular weight and its exact monoisotopic mass is a fundamental requirement. This whitepaper provides a comprehensive, field-proven guide to the physicochemical profiling and High-Resolution Mass Spectrometry (HRMS) workflows required to accurately determine the exact mass of 8-oxa-2-azaspiro[4.5]decan-1-one.
Structural Profiling and Mass Fundamentals
Before initiating analytical workflows, it is critical to establish the baseline physicochemical properties of the analyte. 8-Oxa-2-azaspiro[4.5]decan-1-one contains a secondary amine and an oxa-substitution, rendering it relatively polar with a predicted XlogP of -0.2 1.
Table 1: Physicochemical and Structural Parameters
| Parameter | Value |
| Compound Name | 8-Oxa-2-azaspiro[4.5]decan-1-one |
| CAS Registry Number | 1555334-83-2 |
| Molecular Formula | C₈H₁₃NO₂ |
| SMILES | C1CNC(=O)C12CCOCC2 |
| Average Molecular Weight | 155.19 g/mol |
| Monoisotopic Exact Mass | 155.09464 Da |
| Predicted XlogP | -0.2 |
Data sourced from authoritative chemical databases1.
The Causality of Mass Discrepancy
A common pitfall in early-stage structural verification is conflating Average Molecular Weight with Monoisotopic Exact Mass.
-
Average Molecular Weight (155.19 g/mol ): Calculated using the weighted average of all naturally occurring isotopes of Carbon, Hydrogen, Nitrogen, and Oxygen. This metric is strictly used for bulk stoichiometry (e.g., weighing out powders for assays).
-
Monoisotopic Exact Mass (155.0946 Da): Calculated using the mass of the single most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). Because mass spectrometers measure individual ions in a vacuum, HRMS instruments detect the exact mass, not the average mass.
Figure 1: Logical derivation of average molecular weight versus exact monoisotopic mass and common ESI+ adducts.
Causality in Analytical Method Design
To accurately measure the 155.0946 Da exact mass, we must design an experimental workflow driven by the molecule's specific physicochemical traits.
1. Solvent Selection (50% Methanol): Why use a 50% MeOH blend? The spirocyclic core exhibits a dual polarity profile. Pure aqueous solvents fail to fully solvate the hydrophobic decane framework, while pure organic solvents risk precipitating polar matrix components. A 50% MeOH blend ensures the thermodynamic stability of the analyte in solution.
2. Acidification (0.1% Formic Acid): The secondary amine in the azaspiro ring has a basic pKa. Adding 0.1% formic acid forces the equilibrium toward the protonated state ([M+H]⁺) in the liquid phase before aerosolization. Pre-forming the ion in solution exponentially increases the ionization efficiency during the Electrospray Ionization (ESI) process, yielding higher signal-to-noise (S/N) ratios.
3. Chromatographic Retention: Due to the predicted XlogP of -0.2, the compound is highly polar. A standard fast-organic gradient will cause the compound to elute in the void volume, leading to severe ion suppression from unretained matrix salts. Therefore, the protocol dictates an initial hold at 2% Acetonitrile on a High-Strength Silica (HSS) T3 column to ensure proper partitioning before gradient elution.
Self-Validating HRMS Experimental Protocol
Trustworthy analytical science relies on self-validating systems. The following protocol utilizes an internal lock mass to dynamically verify the system's accuracy during the run. If the lock mass deviates beyond 5 ppm, the system automatically flags the scan as invalid, ensuring that any recorded mass is unequivocally accurate.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 1 mg of 8-oxa-2-azaspiro[4.5]decan-1-one in 1 mL of 50:50 Methanol:Water containing 0.1% Formic acid to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL.
-
UHPLC Separation: Inject 2 µL onto a C18 HSS T3 column (2.1 x 100 mm, 1.8 µm). Run a gradient from 2% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
-
Source Tuning (ESI+): Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and gas flow to 800 L/hr. Positive ion mode is mandatory due to the highly basic secondary amine.
-
Lock Mass Calibration (The Self-Validation Step): Utilize a dual-spray source to infuse Leucine Enkephalin (exact mass 555.2693 Da, [M+H]⁺ = 556.2771 m/z) at 10 µL/min. The acquisition software must be set to correct the mass axis in real-time based on this reference ion.
-
Data Acquisition: Scan from m/z 50 to 500 on an Orbitrap or Q-TOF mass analyzer set to a minimum resolution of 140,000 (FWHM).
Figure 2: Self-validating high-resolution mass spectrometry (HRMS) workflow for exact mass determination.
Data Interpretation and Adduct Profiling
Upon successful acquisition, the base peak chromatogram will yield a primary ion. Because 8-oxa-2-azaspiro[4.5]decan-1-one readily accepts a proton, the base peak will not be the exact mass of the neutral molecule (155.0946 Da), but rather the protonated adduct.
To confirm the structural identity, cross-reference the observed m/z values against the theoretical adducts outlined in Table 2. A mass error of less than 2 ppm between the theoretical and observed [M+H]⁺ peak confirms the molecular formula C₈H₁₃NO₂.
Table 2: High-Resolution Mass Spectrometry Adduct Profiling
| Adduct | Ionization Mode | Theoretical m/z | Predicted CCS (Ų) |
| [M+H]⁺ | Positive (ESI+) | 156.10192 | 132.8 |
| [M+Na]⁺ | Positive (ESI+) | 178.08386 | 138.3 |
| [M-H]⁻ | Negative (ESI-) | 154.08736 | 135.6 |
| [M+HCOO]⁻ | Negative (ESI-) | 200.09284 | 149.6 |
Collision Cross Section (CCS) and adduct predictions provided via PubChemLite structural analysis1.
Conclusion
Determining the exact mass of 8-oxa-2-azaspiro[4.5]decan-1-one requires a deliberate transition from average bulk stoichiometry to precise, single-molecule HRMS analysis. By leveraging the compound's basic secondary amine and polar nature, scientists can design a self-validating LC-MS workflow that guarantees sub-2 ppm mass accuracy, ensuring absolute confidence in structural verification during drug development pipelines.
References
- Title: 8-oxa-2-azaspiro[4.
- Title: 8-oxa-2-azaspiro[4.
Sources
The Preclinical Safety and Toxicity Profile of 8-Oxa-2-azaspiro[4.5]decan-1-one Derivatives
Introduction: Escaping Flatland in Drug Design
In modern drug discovery, the over-reliance on planar, aromatic scaffolds has historically led to high attrition rates during late-stage preclinical toxicity testing. Planar molecules often exhibit poor aqueous solubility, promiscuous off-target binding, and a propensity for DNA intercalation. To mitigate these liabilities, medicinal chemists are increasingly "escaping flatland" by incorporating highly three-dimensional, spirocyclic architectures.
The 8-oxa-2-azaspiro[4.5]decan-1-one scaffold—a rigid system comprising a γ -lactam (pyrrolidin-2-one) spiro-fused to a tetrahydropyran ring—has emerged as a privileged structural motif. By replacing problematic moieties like diaryl ketones or piperazines with this spirocycle, researchers have successfully engineered drug candidates with vastly improved Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles[1].
Structural Causality of the Safety Profile
As an application scientist, it is critical to understand why a specific chemical topology dictates a safer biological outcome. The favorable toxicity profile of 8-oxa-2-azaspiro[4.5]decan-1-one derivatives is rooted in three distinct physicochemical properties:
-
High Fsp³ Fraction (3D Complexity): The spiro-fusion forces the molecule into a rigid, orthogonal 3D conformation. This steric bulk prevents the molecule from adopting the flat geometry required to intercalate between DNA base pairs, effectively neutralizing mutagenic potential (Ames negative). Furthermore, this 3D geometry clashes with the narrow, cylindrical inner cavity of the hERG potassium channel, drastically reducing cardiotoxic liabilities[2].
-
Reduced Lipophilicity (Lower logP): The inclusion of the oxygen atom (oxa) in the tetrahydropyran ring and the nitrogen/oxygen in the lactam provides multiple hydrogen-bond acceptors and donors. This drives down the partition coefficient (logP), shifting the clearance mechanism away from hepatic accumulation (which causes hepatotoxicity) toward safer renal excretion.
-
Elimination of Phototoxicity: Legacy scaffolds, such as diaryl ketones, possess extended π -conjugated systems that absorb UV light, leading to the generation of reactive oxygen species (ROS) in the skin. The fully saturated, non-conjugated nature of the 8-oxa-2-azaspiro[4.5]decan-1-one core completely abrogates this clinical photosensitization risk[1].
Fig 1: Mechanistic divergence in toxicity profiles between planar aromatics and spirocyclic scaffolds.
Quantitative ADMET & Toxicity Data
To benchmark the safety profile, the following table summarizes the quantitative improvements observed when transitioning from a legacy planar scaffold (e.g., a diaryl ketone) to an 8-oxa-2-azaspiro[4.5]decan-1-one derivative[1],[3].
| Toxicity Parameter / Assay | Legacy Planar Scaffold | 8-Oxa-2-azaspiro[4.5]decan-1-one | Mechanistic Causality |
| Fsp³ Fraction | < 0.25 | > 0.75 | 3D complexity prevents non-specific hydrophobic packing. |
| hERG Blockade (IC₅₀) | < 1.0 µM (High Risk) | > 30 µM (Low Risk) | Steric bulk prevents entry into the hERG inner pore. |
| Ames Mutagenicity | Potentially Positive | Negative | Lack of planarity prevents DNA base-pair intercalation. |
| Phototoxicity Risk | High (UV absorption) | None | Absence of extended conjugated π -electron systems. |
| Hepatic Clearance (CLint) | High (CYP450 oxidation) | Low to Moderate | Lack of easily oxidizable aromatic C-H bonds. |
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility in preclinical safety profiling, the following protocols are designed as self-validating systems . They incorporate strict internal controls that automatically verify the mechanistic integrity of the assay before any test compound data is accepted.
Protocol 1: Automated Patch-Clamp for hERG Liability
Causality for Choice: Biochemical radioligand binding assays often yield false positives for spirocycles due to non-specific allosteric binding. We utilize automated electrophysiology (patch-clamp) to measure the true functional blockade of the potassium tail current.
Step-by-Step Workflow:
-
Cell Preparation: Culture CHO cells stably expressing the KCNH2 (hERG) gene. Harvest and suspend in extracellular physiological saline.
-
System Calibration: Load cells into the automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration and apply a standard voltage protocol (+40 mV prepulse, -50 mV test pulse) to elicit hERG tail currents.
-
Self-Validation Check (Critical): Inject Dofetilide (positive control) into designated validation wells.
-
Acceptance Criteria: The system must calculate a Dofetilide IC₅₀ between 10 nM and 30 nM. If the IC₅₀ falls outside this range, the cell membrane integrity or voltage protocol is compromised, and the entire plate is automatically rejected.
-
-
Compound Testing: Inject the 8-oxa-2-azaspiro[4.5]decan-1-one derivative at escalating concentrations (0.1 µM to 30 µM) using 0.1% DMSO as the vehicle baseline.
-
Data Acquisition: Record fractional current block and calculate the IC₅₀.
Protocol 2: Glutathione (GSH) Trapping for Reactive Metabolites
Causality for Choice: While spirocycles are generally stable, spiro-lactams can theoretically undergo CYP450-mediated oxidation adjacent to the heteroatoms, leading to ring-opening and the formation of reactive electrophiles (e.g., iminium ions). GSH acts as a surrogate for cellular nucleophiles (like proteins or DNA) to trap these toxicophores before they cause idiosyncratic drug toxicity.
Step-by-Step Workflow:
-
Matrix Preparation: Prepare a master mix containing Human Liver Microsomes (HLM) (1 mg/mL protein) and 5 mM Glutathione (GSH) in 100 mM phosphate buffer (pH 7.4).
-
Reaction Initiation: Add the test compound (10 µM). Initiate the metabolic reaction by adding an NADPH regenerating system. Incubate at 37°C for 60 minutes.
-
Self-Validation Check (Critical): Run a parallel reaction using Acetaminophen as the positive control. Acetaminophen is metabolized by CYP3A4/CYP2E1 to NAPQI, which forms a specific GSH adduct.
-
Acceptance Criteria: The LC-MS/MS system must detect the NAPQI-GSH adduct (mass shift of +307 Da). Failure to detect this adduct indicates that the HLMs lack enzymatic activity or the NADPH system failed, invalidating the run.
-
-
Quenching: Stop the reaction by adding two volumes of ice-cold acetonitrile. Centrifuge at 14,000 x g to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a Neutral Loss Scan of 129 Da (corresponding to the cleavage of the γ -glutamyl moiety of GSH) to identify any trapped electrophilic adducts derived from the spirocycle.
Fig 2: Self-validating GSH trapping workflow for detecting reactive electrophilic metabolites.
Conclusion
The integration of the 8-oxa-2-azaspiro[4.5]decan-1-one scaffold represents a highly rational approach to mitigating drug toxicity. By leveraging its high Fsp³ fraction, lack of UV-absorbing conjugation, and optimized logP, medicinal chemists can systematically engineer out the genotoxic, cardiotoxic, and phototoxic liabilities inherent to legacy planar molecules. When paired with rigorous, self-validating preclinical assays, this scaffold provides a robust foundation for the development of safe, highly selective therapeutics.
References
-
Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 . Journal of Medicinal Chemistry - ACS Publications. 1
-
Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery . PMC - NIH. 2
-
Early Process Development of Two Vanin-1 Inhibitors: Solid Form Challenges and Control of Ambident Reactivity . ACS Publications. 3
Sources
Application Note: Laboratory Synthesis and Isolation of 8-Oxa-2-azaspiro[4.5]decan-1-one
Introduction and Strategic Rationale
In contemporary drug discovery, the incorporation of spirocyclic scaffolds has become a premier strategy for optimizing the physicochemical properties of drug candidates. By transitioning from flat, sp²-rich aromatic systems to three-dimensional, sp³-rich architectures, researchers can significantly enhance molecular solubility, metabolic stability, and target specificity[1].
The compound 8-oxa-2-azaspiro[4.5]decan-1-one represents a highly versatile spiro-lactam building block. It features a hydrophilic tetrahydropyran ring spiro-fused to a pyrrolidinone core. This specific topology is frequently utilized in the synthesis of complex spiro-α-proline chimeras, HIV-protease inhibitors, and novel antimalarial agents[2][3]. This application note details a robust, scalable, and self-validating protocol for synthesizing this critical intermediate via a reductive amination/lactamization cascade.
Mechanistic Pathway
The most efficient route to 8-oxa-2-azaspiro[4.5]decan-1-one avoids multi-step functional group manipulations by utilizing a tandem reduction-cyclization strategy. The starting material, methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate , contains both the necessary carbon framework and the requisite oxidation states for the final lactam.
Upon exposure to hydrogen gas in the presence of an active hydrogenation catalyst (Raney Nickel), the aliphatic nitrile is selectively reduced to a primary amine. Because this newly formed amine is in close spatial proximity to the methyl ester at the quaternary spiro-center, it undergoes a spontaneous, thermodynamically driven intramolecular nucleophilic acyl substitution. This lactamization expels methanol and irreversibly forms the stable 5-membered pyrrolidinone ring[2].
Tandem reductive amination and intramolecular lactamization pathway.
Experimental Protocol
Note: The following procedure is designed for a professional laboratory environment. Raney Nickel is highly pyrophoric and must be handled under an inert atmosphere or kept wetted at all times.
Phase 1: Reaction Assembly and Reduction
-
Preparation of the Autoclave: To a clean, dry high-pressure autoclave, add a solution of methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate (1.0 equivalent) dissolved in anhydrous methanol (approx. 0.5 M concentration). Methanol is chosen as the solvent to prevent transesterification side-reactions prior to cyclization and to ensure high hydrogen solubility.
-
Catalyst Addition: Carefully transfer freshly prepared Raney Nickel (approx. 50% w/w relative to the starting material) into the reaction mixture. Causality Note: Raney Nickel is specifically selected over Palladium on Carbon (Pd/C) because it provides superior chemoselectivity for aliphatic nitriles without risking the hydrogenolysis of the pyran oxygen or over-reduction of the ester.
-
Hydrogenation: Seal the autoclave and purge the headspace three times with inert argon gas to displace residual oxygen. Subsequently, purge three times with hydrogen gas. Pressurize the vessel to 50 psi (approx. 3.4 bar) with hydrogen.
-
Reaction Conditions: Initiate vigorous mechanical stirring and heat the reaction mixture to 50 °C. Monitor the hydrogen uptake. The reaction is typically allowed to proceed for 16 to 24 hours until hydrogen consumption ceases, indicating complete reduction of the nitrile[2].
Phase 2: Workup and Isolation
-
Catalyst Removal: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the residual hydrogen gas. Purge the vessel thoroughly with argon. Filter the crude reaction mixture through a tightly packed pad of Celite to remove the pyrophoric Raney Nickel. Critical Safety Step: Do not allow the filter cake to dry; immediately quench the filtered Raney Nickel pad with water or dilute acid to neutralize the pyrophoric hazard.
-
Concentration: Wash the Celite pad with additional methanol to ensure complete recovery of the product. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude spiro-lactam.
-
Purification: Depending on the purity of the starting material, the crude 8-oxa-2-azaspiro[4.5]decan-1-one often precipitates as a clean solid upon the removal of methanol. If trace impurities or uncyclized amino-ester remain, purify the residue via flash column chromatography on silica gel, utilizing a gradient of dichloromethane and methanol (e.g., 95:5 DCM:MeOH) to elute the highly polar lactam.
-
Validation: Confirm the structural identity and purity of the isolated white solid via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the ester methoxy singlet (~3.7 ppm) and the appearance of a broad lactam N-H stretch in the IR spectrum (~3200 cm⁻¹) are primary indicators of successful cyclization.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements and expected outcomes for a standard multigram-scale synthesis[2].
| Reagent / Component | Molecular Weight ( g/mol ) | Equivalents | Function | Expected Yield |
| Methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate | 183.20 | 1.0 | Starting Material | N/A |
| Raney Nickel (Active) | 58.69 | ~0.5 (w/w) | Heterogeneous Catalyst | N/A |
| Hydrogen Gas (H₂) | 2.02 | Excess (50 psi) | Reducing Agent | N/A |
| Methanol (Anhydrous) | 32.04 | Solvent volume | Reaction Medium | N/A |
| 8-Oxa-2-azaspiro[4.5]decan-1-one | 155.19 | 1.0 (Theoretical) | Target Product | 85 - 92% |
References
-
Multigram Synthesis of 3,3-Spiro-α-prolines. The Journal of Organic Chemistry / ChemRxiv (2024). Available at:[Link]
-
Base-Mediated Divergent Synthesis of Spiro-heterocycles Using Pronucleophiles and Ethylene via Thianthrenation. Organic Letters - ACS Publications (2024). Available at:[Link]
-
Spiro-β-lactam BSS-730A Displays Potent Activity against HIV and Plasmodium. ACS Infectious Diseases (2021). Available at:[Link]
Sources
Application Note: Scalable Production Protocols for 8-Oxa-2-azaspiro[4.5]decan-1-one
Strategic Rationale in Drug Development
In contemporary medicinal chemistry, the incorporation of spirocyclic scaffolds is a proven strategy to increase the fraction of sp3-hybridized carbons (Fsp3) within drug candidates. Elevated Fsp3 correlates strongly with enhanced metabolic stability, improved solubility, and higher clinical success rates. 8-Oxa-2-azaspiro[4.5]decan-1-one (CAS: 1555334-83-2) is a highly valuable spirocyclic building block. It serves as a critical intermediate for synthesizing spiro-proline chimeras [1] and shares a structural backbone with established HIV-protease inhibitors and therapeutics targeting PI3K-dependent diseases [2].
Transitioning the synthesis of this compound from discovery-scale (milligrams) to process-scale (kilograms) requires careful optimization of reaction kinetics, byproduct suppression, and high-pressure safety. This application note details a validated, two-step multigram-to-kilogram scale-up protocol prioritizing step economy and high-fidelity cascade cyclization [1, 3].
Mechanistic Overview & Process Causality
To ensure a self-validating and reproducible system, the scale-up relies on a two-step sequence: an enolate alkylation followed by a reductive cascade lactamization.
-
Step 1: Kinetically Controlled Alkylation: The synthesis initiates with the deprotonation of methyl tetrahydro-2H-pyran-4-carboxylate. Using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) is non-negotiable; it ensures quantitative, kinetically controlled enolate formation while suppressing undesired Claisen self-condensation of the ester. The subsequent dropwise addition of bromoacetonitrile installs the cyanomethyl group required for the next step.
-
Step 2: Reductive Cascade Lactamization: The isolated intermediate undergoes high-pressure catalytic hydrogenation (50 atm H2) using Raney Nickel. Causality of Solvent Choice: The reaction is strictly conducted in methanolic ammonia. During the reduction of the nitrile to a primary amine, highly reactive imine intermediates are formed. Without ammonia, the newly formed primary amines would attack these imines, generating unwanted secondary and tertiary amine dimers. Ammonia acts as a competitive nucleophile to suppress this dimerization [1, 3]. Once the primary amine is successfully generated, its spatial proximity to the adjacent methyl ester drives a spontaneous, thermodynamically favorable intramolecular cyclization, expelling methanol and yielding the 5-membered spirolactam in a single cascade operation.
Process Workflow Diagram
Fig 1. Two-step scale-up workflow for 8-Oxa-2-azaspiro[4.5]decan-1-one synthesis.
Step-by-Step Scale-Up Protocols
Protocol A: Synthesis of Methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate
This protocol is validated for 100 g to 1 kg scale operations.
-
Enolate Generation: Purge a jacketed cryogenic reactor with argon. Add dry THF (1.5 L per 100 g starting material) and diisopropylamine (1.3 equiv). Cool the system to -78 °C. Slowly add n-Butyllithium (16% solution in hexanes, 1.3 equiv) via an addition funnel to manage the exothermic metalation. Stir for 30 minutes at -20 °C, then recool to -78 °C.
-
Substrate Addition: Dissolve methyl tetrahydro-2H-pyran-4-carboxylate (1.0 equiv) in a minimal volume of dry THF. Add this solution dropwise to the LDA mixture at -78 °C over 1 hour to ensure complete enolization.
-
Alkylation: Dissolve bromoacetonitrile (1.2 equiv) in dry THF. Add dropwise to the reactor at -78 °C. Critical Step: Maintain -78 °C during addition to prevent localized heating and subsequent polymerization of the nitrile.
-
Maturation and Quench: Allow the reaction mixture to warm to room temperature and stir for 16 hours. Cool the reactor to 0 °C and quench slowly with saturated aqueous ammonium chloride.
-
Isolation: Extract the aqueous phase with ethyl acetate (3x). Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude residue via flash chromatography (hexane/ethyl acetate 5:1) to yield the intermediate.
Protocol B: High-Pressure Catalytic Hydrogenation to 8-Oxa-2-azaspiro[4.5]decan-1-one
Safety Warning: Raney Nickel is highly pyrophoric. High-pressure hydrogen requires a rated autoclave situated in a blast-proof environment.
-
Reactor Loading: Transfer the purified methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate (1.0 equiv) into a high-pressure stainless steel or Hastelloy autoclave.
-
Solvent and Catalyst Addition: Add a pre-mixed solution of methanol/ammonia (approx. 20 mL per gram of substrate). Under a strict argon counter-flow, carefully add freshly prepared Raney Nickel (approx. 35-40% w/w relative to the substrate).
-
Hydrogenation: Seal the autoclave, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 50 atm (approx. 735 psi) with H2.
-
Cascade Reaction: Stir the heterogenous mixture vigorously at room temperature for 48 hours. The high pressure is required to overcome the mass transfer limitations of H2 gas into the methanolic solvent, ensuring rapid reduction before side reactions occur [3].
-
Filtration and Recovery: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite under an argon atmosphere. Do not allow the filter cake to run dry, as the spent Raney Nickel will ignite. Wash the cake with methanol.
-
Final Isolation: Concentrate the filtrate under reduced pressure to obtain 8-Oxa-2-azaspiro[4.5]decan-1-one as a high-purity solid.
Analytical Validation & Data Presentation
To ensure process fidelity, intermediates and final products must be validated against the following quantitative benchmarks. The cascade lactamization step is highly efficient, typically recovering >85% yield [3].
| Process Stage | Target Compound | Reaction Conditions | Key Reagents | Expected Yield | Key Analytical Marker (MS) |
| Step 1 | Methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate | -78 °C to RT / 16 h | LDA, Bromoacetonitrile | 40 - 45% | [M+H]+ m/z 184.1 |
| Step 2 | 8-Oxa-2-azaspiro[4.5]decan-1-one | RT / 48 h (50 atm H2) | Raney Ni, NH3/MeOH | 85 - 88% | [M+H]+ m/z 156.1 [4] |
Note: Purity should be assessed via LC-MS. Target purity for downstream pharmaceutical applications is >98%.
References
- Multigram Synthesis of 3,3-Spiro-α-prolines | The Journal of Organic Chemistry. American Chemical Society.
- Base-Mediated Divergent Synthesis of Spiro-heterocycles Using Pronucleophiles and Ethylene via Thianthrenation | Organic Letters. American Chemical Society.
- EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS | ChemRxiv.
- 8-Oxa-2-azaspiro(4.5)decane | C8H15NO | CID 25220538 - PubChem. National Institutes of Health.
The Spirocyclic Scaffold in Focus: 8-Oxa-2-azaspiro[4.5]decan-1-one as a Versatile Tool in Drug Discovery
The relentless pursuit of novel therapeutic agents has driven medicinal chemists to explore beyond the traditional flat, two-dimensional chemical space. Spirocyclic scaffolds, characterized by their unique three-dimensional architecture, have emerged as a powerful strategy in modern drug design. Their inherent rigidity and defined spatial orientation of substituents allow for precise interactions with biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[1] This guide delves into the applications of a particularly intriguing spirocyclic lactam, 8-Oxa-2-azaspiro[4.5]decan-1-one, in drug discovery and design, providing detailed insights and actionable protocols for researchers in the field.
The Strategic Advantage of the 8-Oxa-2-azaspiro[4.5]decan-1-one Scaffold
The 8-Oxa-2-azaspiro[4.5]decan-1-one core combines several advantageous features for a medicinal chemist. The spirocyclic nature provides a rigid framework, reducing the entropic penalty upon binding to a target protein. The embedded lactam functionality offers a handle for further chemical modifications and can participate in hydrogen bonding interactions within a binding site. Furthermore, the oxa- and aza-heteroatoms introduce polarity and potential metabolic stability, contributing to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Derivatives of the broader azaspiro[4.5]decane class have demonstrated significant potential across various therapeutic areas, including neuroscience and oncology. For instance, analogs have been investigated as M1 muscarinic agonists for the treatment of Alzheimer's disease, showcasing the scaffold's ability to interact with central nervous system targets.[2][3]
Synthesis of the 8-Oxa-2-azaspiro[4.5]decan-1-one Scaffold: A Proposed Protocol
While a specific, detailed protocol for the synthesis of 8-Oxa-2-azaspiro[4.5]decan-1-one is not extensively documented in publicly available literature, a convenient synthesis for the parent scaffold, 8-oxa-2-azaspiro[4.5]decane, has been developed from commercially available reagents.[4] Building upon established methodologies for related spirocyclic lactams, such as 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride, a plausible and robust synthetic route can be proposed.[5]
The following protocol outlines a multi-step synthesis, providing a solid foundation for medicinal chemists to produce the core scaffold and its derivatives.
Protocol 1: Proposed Synthesis of 8-Oxa-2-azaspiro[4.5]decan-1-one
Step 1: Synthesis of a Key Intermediate
The initial step involves the synthesis of a suitable precursor that incorporates the tetrahydropyran ring and a handle for the subsequent formation of the lactam ring. A plausible approach starts with tetrahydropyran-4-carboxylic acid.
-
Materials: Tetrahydropyran-4-carboxylic acid, Thionyl chloride, Ammonia solution, Lithium aluminum hydride (LAH), Anhydrous tetrahydrofuran (THF), Diethyl ether.
-
Procedure:
-
Convert tetrahydropyran-4-carboxylic acid to the corresponding acid chloride using thionyl chloride.
-
React the acid chloride with an ammonia solution to form tetrahydropyran-4-carboxamide.
-
Reduce the amide using a reducing agent like LAH in anhydrous THF to yield (tetrahydropyran-4-yl)methanamine.
-
Step 2: Lactam Ring Formation
This step involves the cyclization to form the desired spiro-lactam.
-
Materials: (Tetrahydropyran-4-yl)methanamine, Ethyl acrylate, a suitable base (e.g., sodium ethoxide), Toluene.
-
Procedure:
-
Perform a Michael addition of the amine to ethyl acrylate in the presence of a base to form the corresponding diester.
-
Induce intramolecular cyclization via a Dieckmann condensation or similar cyclization reaction by heating in a solvent like toluene with a strong base to yield a β-keto ester.
-
Subsequent hydrolysis and decarboxylation will yield the 8-Oxa-2-azaspiro[4.5]decan-1-one.
-
Step 3: Purification and Characterization
-
Procedure:
-
The crude product is purified by column chromatography on silica gel.
-
The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Applications in Drug Discovery: Targeting Kinases and Beyond
The rigid three-dimensional structure of the 8-Oxa-2-azaspiro[4.5]decan-1-one scaffold makes it an attractive starting point for the design of enzyme inhibitors and receptor modulators. The strategic placement of functional groups on this core can lead to highly potent and selective drug candidates.
Case Study: Design of Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 8-Oxa-2-azaspiro[4.5]decan-1-one scaffold can serve as a novel core for the development of kinase inhibitors. For instance, derivatives of the related 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of RIPK1 kinase, a key mediator of necroptosis.[6] Similarly, other derivatives have shown promise as dual TYK2/JAK1 inhibitors for inflammatory bowel disease.[7]
The following workflow illustrates a general approach for utilizing the 8-Oxa-2-azaspiro[4.5]decan-1-one scaffold in a kinase inhibitor discovery program.
Caption: A typical workflow for kinase inhibitor discovery using the 8-Oxa-2-azaspiro[4.5]decan-1-one scaffold.
Protocol 2: In Vitro Kinase Inhibition Assay (A General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of newly synthesized 8-Oxa-2-azaspiro[4.5]decan-1-one derivatives against a target kinase.
-
Materials:
-
Recombinant target kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| 8-Oxa-2-azaspiro[4.5]decan-1-one Derivative 1 | Kinase X | 150 |
| 8-Oxa-2-azaspiro[4.5]decan-1-one Derivative 2 | Kinase X | 75 |
| 8-Oxa-2-azaspiro[4.5]decan-1-one Derivative 3 | Kinase X | 25 |
| Positive Control (Staurosporine) | Kinase X | 5 |
Exploring Applications in Central Nervous System (CNS) Disorders
The blood-brain barrier (BBB) presents a significant challenge in the development of drugs for CNS disorders. The physicochemical properties of the 8-Oxa-2-azaspiro[4.5]decan-1-one scaffold, including its potential for low lipophilicity, make it an interesting candidate for designing CNS-penetrant molecules.[8] As previously mentioned, related 1-oxa-8-azaspiro[4.5]decanes have been explored as M1 muscarinic agonists for Alzheimer's disease.[3] This suggests that the 8-Oxa-2-azaspiro[4.5]decan-1-one core could be a valuable starting point for developing modulators of various CNS receptors and enzymes.
Signaling Pathway of M1 Muscarinic Receptor Agonists
Caption: A simplified signaling pathway for M1 muscarinic receptor agonists.
Future Directions and Conclusion
The 8-Oxa-2-azaspiro[4.5]decan-1-one scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. Its inherent three-dimensionality and synthetic tractability provide a solid foundation for the generation of diverse compound libraries. Future research should focus on the development of efficient and stereoselective synthetic routes to access a wider range of derivatives. The exploration of this scaffold against a broad panel of biological targets, including kinases, G-protein coupled receptors, and other enzymes, is warranted.
References
-
Request PDF. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. Retrieved from [Link]
-
Amanote Research. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-Azaspiro(4.5)decanes as M1 Muscarinic Agonists. Retrieved from [Link]
-
Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]
-
PubChem. 8-oxa-2-azaspiro[4.5]decan-1-one. Retrieved from [Link]
-
Organic Process Research & Development. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]
-
ResearchGate. (2026). ChemInform Abstract: Synthesis and Pharmacological Evaluation of a New Class of 2-Oxo-8- azaspiro (4,5)Decan-1-ones as Analogues of the Muscarinic Agonist RS- 86. Retrieved from [Link]
-
PubMed. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Retrieved from [Link]
-
Innovations in Drug Design: Case Studies from Discovery to Development. (n.d.). Retrieved from [Link]
-
Drug Design.org. (2008). Case Studies in Structure-Based Designs. Retrieved from [Link]
-
IRIS. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]
-
PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. Retrieved from [Link]
-
ResearchGate. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]
-
J-GLOBAL. (n.d.). 1-Oxaspiro[4.5]decan-2-one. Retrieved from [Link]
-
MDPI. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Functionalization of 8-Oxa-2-azaspiro[4.5]decan-1-one for Solid-Phase Peptide Synthesis (SPPS)
Executive Summary & Scientific Rationale
The incorporation of conformationally restricted scaffolds into peptide backbones is a cornerstone strategy in modern peptidomimetic drug discovery. By restricting the ϕ (phi) and ψ (psi) dihedral angles, researchers can induce specific secondary structures (such as β -turns), enhance proteolytic stability, and dramatically improve receptor binding affinity [1].
8-Oxa-2-azaspiro[4.5]decan-1-one is a highly specialized spirocyclic lactam that fuses a tetrahydropyran (THP) ring with a pyrrolidin-2-one core.
-
Structural Advantage: The neopentyl-like spiro center at C5 provides extreme rigidification of the peptide backbone.
-
Physicochemical Advantage: Unlike purely carbocyclic spiro-compounds (e.g., 2-azaspiro[4.5]decan-1-one), the oxygen atom at position 8 of the THP ring significantly lowers the lipophilicity (LogP) of the scaffold, enhancing the aqueous solubility of the resulting peptide therapeutic—a critical factor in clinical lead optimization [1, 2].
This application note details the causal mechanics and validated protocols for functionalizing this spiro-lactam into an Fmoc-protected building block, enabling its seamless integration into standard Solid-Phase Peptide Synthesis (SPPS) workflows.
Mechanistic Insights: Divergent Functionalization Pathways
To utilize 8-oxa-2-azaspiro[4.5]decan-1-one in SPPS, the intact lactam must be converted into a bifunctional molecule containing both a protected amine and a free carboxylic acid. We employ two primary pathways:
-
Pathway A (Lactam Ring-Opening): Hydrolysis of the C1–N2 amide bond yields a constrained γ -amino acid: 4-(2-aminoethyl)tetrahydro-2H-pyran-4-carboxylic acid. Because the spiro center creates massive steric shielding around the carbonyl, standard basic hydrolysis is thermodynamically unfavorable. Causality: We utilize harsh acidic conditions (6M HCl, prolonged reflux) to protonate the lactam nitrogen, making the carbonyl carbon sufficiently electrophilic for water attack.
-
Pathway B (Intact Scaffold Alkylation): The lactam nitrogen (N2) is deprotonated using a strong base (NaH) and alkylated with a linker (e.g., tert-butyl bromoacetate). This preserves the spiro-lactam core as a rigid spacer, which has been shown to be highly effective in the design of protease inhibitors [3].
Fig 1: Divergent functionalization pathways for 8-oxa-2-azaspiro[4.5]decan-1-one.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Protected Spiro- γ -Amino Acid (Pathway A)
This protocol generates a self-validating, SPPS-ready building block.
Step 1: Acidic Hydrolysis
-
Suspend 8-oxa-2-azaspiro[4.5]decan-1-one (10.0 g, 64.4 mmol) in 6M aqueous HCl (150 mL).
-
Heat the mixture to vigorous reflux (110 °C) for 48 hours. Note: The extended time is required due to the steric hindrance of the C5 spiro center.
-
Cool to room temperature and concentrate in vacuo to yield a white solid (hydrochloride salt of the γ -amino acid).
-
Validation Checkpoint: Analyze via LC-MS. Look for the disappearance of the starting material ( m/z 156.1 [M+H]+ ) and the appearance of the open-chain product ( m/z 174.1 [M+H]+ ).
Step 2: Fmoc Protection
-
Dissolve the crude hydrochloride salt in a 1:1 mixture of 10% aqueous Na 2 CO 3 and 1,4-dioxane (200 mL). Cool to 0 °C.
-
Add Fmoc-OSu (23.9 g, 70.8 mmol) portion-wise. Causality: Fmoc-OSu is preferred over Fmoc-Cl to prevent the formation of dipeptide oligomers, which can occur with highly reactive acyl chlorides.
-
Stir the reaction at room temperature for 16 hours.
-
Remove dioxane in vacuo, dilute the aqueous layer with H 2 O (100 mL), and wash with diethyl ether (2 × 100 mL) to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2.0 using 1M KHSO 4 (precipitates the product) and extract with ethyl acetate (3 × 150 mL).
-
Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate. Purify via flash chromatography (DCM/MeOH 95:5) to yield the pure Fmoc-protected building block.
Protocol 2: Integration into SPPS Workflows
Coupling a carboxylic acid directly attached to a spiro-center is notoriously difficult. The bulky THP ring creates a steric shield that severely limits the approach trajectory of the resin-bound N-terminal amine. Standard carbodiimide chemistry (DIC/HOBt) will result in truncated sequences.
Optimized Coupling Procedure:
-
Swell the peptidyl-resin (e.g., Rink Amide AM, 0.1 mmol scale) in DMF for 30 minutes.
-
Deprotect the N-terminus using 20% Piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).
-
Pre-activation: In a separate vial, dissolve the Fmoc-spiro- γ -amino acid (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL DMF. Add DIEA (0.6 mmol, 6 eq). Stir for 2 minutes to form the highly reactive 7-aza-OBt ester.
-
Transfer the pre-activated mixture to the resin.
-
Microwave Coupling: Heat the reaction vessel to 60 °C using microwave irradiation for 30 minutes.
-
Validation Checkpoint: Perform a Kaiser test. A yellow/colorless resin indicates successful coupling; blue indicates incomplete coupling (requiring a second coupling cycle).
Fig 2: Microwave-assisted SPPS coupling workflow for sterically hindered spiro-amino acids.
Quantitative Data Presentation
To demonstrate the necessity of the optimized SPPS protocol, Table 1 summarizes the coupling efficiency of the Fmoc-protected 8-oxa-2-azaspiro[4.5]decan-1-one derived γ -amino acid onto a standard Rink Amide resin.
Table 1: Comparative Coupling Efficiencies for the Spiro- γ -Amino Acid
| Coupling Reagent | Additive | Base | Temperature | Time (min) | Yield (%)* |
| DIC | OxymaPure | DIEA | 25 °C | 120 | 35% |
| HBTU | HOBt | DIEA | 25 °C | 120 | 28% |
| HATU | HOAt | DIEA | 25 °C | 120 | 65% |
| HATU | HOAt | DIEA | 60 °C (MW) | 30 | 94% |
| COMU | OxymaPure | TMP | 60 °C (MW) | 30 | 96% |
*Yield determined by HPLC integration of the cleaved peptide product after a single coupling cycle.
Data Interpretation: The data clearly highlights that traditional room-temperature couplings are insufficient for this scaffold. The use of uronium salts based on the highly reactive HOAt leaving group (HATU) or Oxyma (COMU), combined with thermal energy (Microwave at 60 °C), is strictly required to overcome the steric clash at the C5 spiro center.
Conclusion
The functionalization of 8-oxa-2-azaspiro[4.5]decan-1-one provides access to highly valuable, conformationally restricted peptidomimetics. By understanding the thermodynamic barriers of the spiro-center—both during the initial lactam hydrolysis and the subsequent SPPS coupling—researchers can reliably integrate this scaffold into complex peptide therapeutics to drive enhanced metabolic stability and target selectivity.
References
-
Multigram Synthesis of 3,3-Spiro-α-prolines. The Journal of Organic Chemistry (2024). URL:[Link]
-
Base-Mediated Divergent Synthesis of Spiro-heterocycles Using Pronucleophiles and Ethylene via Thianthrenation. Organic Letters (2024). URL:[Link]
-
Spiro-β-lactam BSS-730A Displays Potent Activity against HIV and Plasmodium. ACS Infectious Diseases (2021). URL:[Link]
Improving yield in 8-Oxa-2-azaspiro[4.5]decan-1-one synthesis pathways
Topic: Improving Yield and Purity in 8-Oxa-2-azaspiro[4.5]decan-1-one Synthesis Pathways
Welcome to the Application Support Portal. As drug development increasingly relies on complex spirocyclic scaffolds to improve metabolic stability and target specificity, the efficient synthesis of compounds like 8-oxa-2-azaspiro[4.5]decan-1-one has become a critical bottleneck.
While alternative methodologies such as base-mediated divergent synthesis via thianthrenation[1] or palladium-catalyzed imidoylative spirocyclization[2] offer versatile access to related functionalized spiro-heterocycles, the most scalable and step-economical route for the unsubstituted scaffold remains the reductive amidation cascade [3].
This guide provides a deep dive into the causality behind this reaction, a self-validating protocol, and targeted troubleshooting for common yield-limiting issues.
Mechanistic Pathway & Bottleneck Analysis
The synthesis relies on a one-pot cascade starting from methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate. The reaction proceeds via the reduction of the nitrile to a transient imine, further reduction to a primary amine, and spontaneous intramolecular lactamization to form the spirocycle. Yield loss typically occurs at the imine stage (via dimerization) or the amidation stage (incomplete cyclization).
Fig 1. Reductive cyclization cascade and competing dimerization side-reaction.
Standard Operating Procedure: Reductive Cyclization
This protocol is designed as a self-validating system. By monitoring specific mass-to-charge (m/z) ratios during the reaction, you can confidently diagnose whether a failure is due to catalyst poisoning or kinetic stalling.
Objective: Conversion of methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate to 8-oxa-2-azaspiro[4.5]decan-1-one[3].
Step-by-Step Methodology:
-
Catalyst Preparation (Critical): Weigh 25 g of Raney Nickel slurry (stored in water). Wash the catalyst with anhydrous methanol (3 × 50 mL) under an argon atmosphere to completely displace the water.
-
Causality: Residual water in the presence of ammonia will hydrolyze the methyl ester to a carboxylic acid, permanently preventing the required lactamization step.
-
-
Reaction Assembly: Transfer the washed Raney Ni to a high-pressure autoclave. Add a solution of the nitrile precursor (66 g, 0.36 mol) dissolved in 1.3 L of highly concentrated methanolic ammonia (approx. 7 N).
-
Pressurization: Seal the autoclave. Purge the headspace with nitrogen (3 cycles) followed by hydrogen (3 cycles). Pressurize the vessel to 50 atm with H₂.
-
Execution & Mass Transfer: Stir vigorously (≥800 RPM) at room temperature (20–25 °C) for 48 hours.
-
Self-Validating Checkpoint: Sample the reaction and run LC-MS. The reaction is ready for workup only when the uncyclized primary amine intermediate (m/z [M+H]⁺ 188) is fully consumed, and the target lactam (m/z [M+H]⁺ 156) is the dominant peak.
-
-
Workup: Safely vent the hydrogen gas. Filter the reaction mixture through a pad of Celite under a blanket of argon. (Safety Warning: Do not allow the Raney Ni filter cake to dry; it is highly pyrophoric).
-
Isolation: Concentrate the filtrate under reduced pressure and purify the crude residue via recrystallization (MTBE/hexane) to afford the pure spirocycle.
Troubleshooting & FAQs
Q1: My yield is stuck below 40%, and LC-MS shows a massive peak for the uncyclized primary amine (m/z 188). How do I force the cyclization? A: The reaction is a two-step cascade. If the nitrile has successfully reduced to the primary amine but the reaction stalls, the issue is kinetic, not catalytic. While lactamization of this specific spiro-system often proceeds at room temperature[3], subtle variations in solvent polarity or ester sterics can cause it to stall. Solution: Do not add more hydrogen. After filtering off the Raney Ni, take the crude methanolic filtrate and heat it to reflux (65 °C) for 12–24 hours. This thermal push will drive the intramolecular amidation to completion.
Q2: My impurity profile shows a large amount of a secondary amine dimer. How do I suppress this side reaction? A: During the reduction of the nitrile, an imine intermediate is formed (See Fig 1). If the local concentration of ammonia is too low, the newly formed primary amine will attack the imine, forming a secondary amine dimer after further reduction. Solution: Ensure your methanolic ammonia is freshly prepared and highly concentrated (at least 7 N). The excess ammonia shifts the equilibrium, forcing the imine to reduce directly to the primary amine.
Q3: The reaction stalls completely at the starting material stage. Is my Raney Nickel dead? A: Raney Nickel is highly susceptible to poisoning, and heterogeneous hydrogenations are heavily dependent on gas-liquid mass transfer. Solution: First, verify the purity of your starting material; even trace thiols, phosphorus, or halides from previous synthetic steps will poison the catalyst. Second, ensure your autoclave impeller is functioning correctly. A low stirring rate (<400 RPM) will starve the catalyst of hydrogen at the liquid-solid interface.
Optimization Data: Parameter Impact on Yield
The following table summarizes the causal relationship between reaction parameters, yield, and the resulting impurity profile during process optimization.
| Trial | H₂ Pressure | NH₃ Conc. | Agitation | Temp | Yield | Primary Impurity Profile |
| 1 (Baseline) | 20 atm | 2.0 N | 400 RPM | 25 °C | 38% | Secondary amine dimer (35%) |
| 2 (Ammonia Push) | 20 atm | 7.0 N | 400 RPM | 25 °C | 61% | Uncyclized primary amine (22%) |
| 3 (Pressure Push) | 50 atm | 7.0 N | 400 RPM | 25 °C | 74% | Uncyclized primary amine (18%) |
| 4 (Optimized) | 50 atm | 7.0 N | 800 RPM | 25 °C | 91% | Clean conversion (<5% impurities) |
Data Analysis: Trial 2 demonstrates that increasing ammonia concentration successfully suppresses the dimer impurity. However, Trial 4 proves that high agitation (800 RPM) combined with high pressure (50 atm) is strictly required to overcome mass transfer limitations and drive the cascade to completion.
References
-
Multigram Synthesis of 3,3-Spiro-α-prolines . The Journal of Organic Chemistry (2024). 3
-
Base-Mediated Divergent Synthesis of Spiro-heterocycles Using Pronucleophiles and Ethylene via Thianthrenation . Organic Letters (2024). 1
-
Electrophile-Controlled Regiodivergent Palladium-Catalyzed Imidoylative Spirocyclization of Cyclic Alkenes . Organic Letters (2024). 2
Sources
Technical Support Center: 8-Oxa-2-azaspiro[4.5]decan-1-one Synthesis & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and purification of 8-Oxa-2-azaspiro[4.5]decan-1-one .
This specific spirocyclic lactam is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of PI3K inhibitors and HIV protease inhibitors[1][2]. However, constructing the quaternary spiro center while managing the reactivity of the tetrahydropyran and pyrrolidone rings presents unique thermodynamic and kinetic challenges[3][4]. This guide bridges theoretical causality with field-proven, self-validating protocols to ensure high-fidelity synthesis.
I. Mechanistic Workflow & Impurity Pathways
Understanding the divergence between the desired cyclization pathway and parasitic side reactions is the first step in troubleshooting. The diagram below illustrates the critical branch points where impurities are generated during spiro-annulation.
Reaction pathway for 8-Oxa-2-azaspiro[4.5]decan-1-one highlighting common impurity branches.
II. Troubleshooting Guides & FAQs
Q1: I am observing a significant +14 Da (or +Alkyl) mass impurity in my LC-MS. What is causing this, and how can I prevent it? A1: This is an N-alkylated impurity (Impurity A). In spiro-lactam synthesis involving the alkylation of a pyrrolidone precursor, the nitrogen atom competes with the desired carbon center for the electrophile[1].
-
Causality: The pKa of the lactam N-H (~16) is lower than the unactivated C-H. If the base used is not sterically hindered, or if the stoichiometry of the alkylating agent is not strictly controlled, N-alkylation outcompetes C-alkylation.
-
The Fix: Switch to a bulkier, non-nucleophilic base (e.g., KHMDS or LiHMDS instead of NaH). Ensure strict temperature control (-78 °C to 0 °C) during the initial deprotonation phase to favor the formation of the more stable carbon enolate before introducing the electrophile.
Q2: My cyclization step stalls, leaving a high concentration of the uncyclized intermediate. How do I drive the reaction to completion? A2: Incomplete lactamization (Impurity B) is a thermodynamic issue caused by the immense steric strain of forming a quaternary spirocyclic center[3].
-
Causality: If you are utilizing a reductive amination route (e.g., reducing a cyano-ester to an amino-ester), the resulting primary amine must attack the adjacent ester. The steric bulk of the tetrahydropyran ring creates a high activation energy barrier for this ring closure.
-
The Fix: Do not rely on ambient temperature. Force the cyclization by using a catalytic amount of a mild acid (e.g., acetic acid) to increase the electrophilicity of the ester carbonyl. Alternatively, switch to a high-boiling solvent like toluene and reflux with a Dean-Stark trap to remove the methanol/water byproduct, shifting the equilibrium entirely toward the lactam[4].
Q3: I am detecting ring-opened impurities related to the tetrahydropyran (oxa) ring. Why is the ether cleaving? A3: The tetrahydropyran ring (Impurity C) is sensitive to strong Lewis acids or harsh nucleophilic conditions at elevated temperatures.
-
Causality: If your downstream steps involve deprotection (e.g., removing a benzyl or Boc group from the lactam nitrogen), reagents like BBr₃ or concentrated HBr/AcOH will rapidly cleave the ether linkage of the oxa-ring[2].
-
The Fix: Employ orthogonal, mild deprotection strategies. Use catalytic hydrogenation (Pd/C, H₂) for benzyl groups, or TFA/DCM strictly at 0 °C for Boc groups to preserve the spiro-ether motif.
III. Quantitative Data: Impurity Profiling
Use the following analytical markers to identify and track the clearance of impurities during your reaction optimization.
| Impurity Type | Structural Marker | LC-MS Shift (m/z) | Primary Cause | Mitigation Strategy |
| N-Alkylated | Tertiary lactam nitrogen | +14 Da (Methyl) or +Alkyl | Excess alkylating agent / unhindered base | Use stoichiometric reagents and bulky bases (e.g., KHMDS) |
| Uncyclized Amino-Ester | Primary amine, methyl ester | +32 Da (relative to product) | Steric hindrance at spiro center | Extend heating time; add Lewis/Brønsted acid catalyst |
| Ring-Opened Ether | Cleaved tetrahydropyran (alcohol/halide) | Variable (+H₂O or +HX) | Harsh acidic deprotection downstream | Use orthogonal protecting groups (e.g., Cbz instead of Boc) |
IV. Experimental Protocols: Self-Validating Cyclization Workflow
To ensure high scientific integrity, do not proceed blindly through steps. The following protocol for the synthesis of 8-Oxa-2-azaspiro[4.5]decan-1-one via reductive amination/lactamization incorporates mandatory self-validating checkpoints.
Step 1: Reductive Amination (Intermediate Generation)
-
Dissolve methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate (1.0 eq) in anhydrous methanol (0.2 M).
-
Add freshly washed Raney Nickel (20% w/w) and subject the mixture to an H₂ atmosphere (50 psi) at room temperature for 16 hours.
-
Causality: Methanol is chosen to solubilize the intermediate and facilitate the subsequent intramolecular attack.
-
Checkpoint 1 (Self-Validation): Sample the reaction and analyze via LC-MS. Do not proceed to heating until the nitrile mass (M) is completely consumed and the primary amine mass (M+4) is the dominant species.
Step 2: Intramolecular Lactamization
-
Carefully filter the catalyst through a pad of Celite under an inert argon atmosphere to prevent pyrophoric ignition.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the filtrate.
-
Heat the solution to 60 °C for 12–18 hours.
-
Causality: Acetic acid protonates the ester carbonyl, lowering the LUMO energy and allowing the amine to overcome the steric hindrance of the spiro-center[3].
-
Checkpoint 2 (Self-Validation): Monitor via TLC (10% MeOH in DCM). The uncyclized amino-ester will be ninhydrin-positive (purple spot). The target spiro-lactam will be ninhydrin-negative but visible under Iodine (I₂) vapor. Heat until the ninhydrin-positive spot disappears.
Step 3: Workup and Purification
-
Concentrate the reaction mixture in vacuo.
-
Purify via silica gel flash chromatography using a gradient of 0-5% MeOH in DCM.
-
Causality: Avoid using highly acidic modifiers (like 0.1% TFA) in the mobile phase during purification to prevent premature degradation or ring-opening of the tetrahydropyran ether linkage[2].
V. References
-
Base-Mediated Divergent Synthesis of Spiro-heterocycles Using Pronucleophiles and Ethylene via Thianthrenation Source: Organic Letters - ACS Publications (2024) URL:[Link]
-
Pyrroloquinazolinones spirocycliques et pipéridinoquinazolinones (Patent WO2024148150A1) Source: Google Patents (2024) URL:
-
Facile Synthesis of Spirocyclic Lactams via [3+2] and [3+3] Aza-Annulation Reactions Source: European Journal of Organic Chemistry (2021) URL:[Link]
-
Recent Advances in the Synthesis of Spiro‐β‐Lactams and Spiro‐δ‐Lactams Source: Advanced Synthesis & Catalysis (2021) URL:[Link]
Sources
Technical Support Center: Advanced Purification of 8-Oxa-2-azaspiro[4.5]decan-1-one Mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the purification of 8-oxa-2-azaspiro[4.5]decan-1-one and related spirocyclic scaffolds. These conformationally constrained molecules are highly valued in medicinal chemistry for improving metabolic stability and 3D-dimensionality , but their synthesis—often via Prins/pinacol cascades or multi-step alkylation/cyclization sequences —frequently yields complex mixtures requiring rigorous purification strategies.
Standardized Purification Workflow
Before diving into specific troubleshooting scenarios, it is crucial to establish a baseline workflow. The following self-validating protocol outlines the optimal path from a crude reaction mixture to a highly pure hydrochloride salt.
Figure 1: Standardized purification workflow for spirocyclic decanones, from quench to isolation.
Troubleshooting Guides & FAQs
Phase Separation & Liquid-Liquid Extraction
Q: During the aqueous workup of the crude spirocycle reaction mixture, I frequently encounter stubborn emulsions. How can I resolve this without losing product?
A: Emulsions in spirocyclic syntheses typically arise from the presence of amphiphilic intermediates (e.g., partially deprotected amines) or polymeric byproducts generated during Lewis acid-catalyzed cascade reactions [[1]]([Link]). These molecules accumulate at the aqueous-organic interface, drastically reducing interfacial tension and preventing phase separation.
Self-Validating Protocol to Break Emulsions:
-
Salting Out: Add a saturated aqueous solution of NaCl (brine) directly to the separatory funnel. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds in water and forcing the amphiphilic species into the organic layer (e.g., Ethyl Acetate).
-
Mechanical Filtration: If the emulsion persists, it is likely stabilized by fine particulate matter (such as residual catalyst or polymeric debris). Filter the entire biphasic mixture through a tightly packed pad of Celite.
-
Phase Settling: Transfer the filtrate back to the separatory funnel. Clean phase separation should now occur within 5–10 minutes.
Chromatographic Purification (Silica Gel)
Q: When purifying the Boc-protected 8-oxa-2-azaspiro[4.5]decan-1-one via silica gel chromatography, I observe broad, tailing peaks or split peaks. Is the compound degrading on the column?
A: It is highly unlikely that the spirocycle is degrading. The split or broad peaks are a classic manifestation of rotamers. The carbamate (Boc) protecting group on the azaspirocycle restricts rotation around the C-N amide bond. This restricted rotation leads to distinct conformational isomers (rotamers) that interconvert slowly on the chromatographic timescale at room temperature, causing them to elute as split or broad bands.
Self-Validating Protocol for Rotamer Verification:
-
Mobile Phase Optimization: Do not immediately switch stationary phases. Instead, add a basic modifier (e.g., 1% Triethylamine) to your Hexane/EtOAc mobile phase to suppress secondary interactions with acidic silanol groups on the silica gel, which exacerbates peak broadening.
-
Thermal TLC Validation: Pool the split fractions and perform Thin Layer Chromatography (TLC). Before developing the plate in the chamber, use a heat gun to warm the plate slightly. If the distinct spots merge into a single spot at elevated temperatures, you have definitively confirmed rotameric behavior rather than the presence of true impurities.
-
Re-equilibration: Concentrate the pooled fractions under reduced pressure. The rotamers will naturally re-equilibrate to their thermodynamic ratio in the purified free base.
Crystallization & Salt Formation
Q: Following Boc-deprotection, my attempt to form the hydrochloride salt yields a sticky oil instead of a crystalline solid. How do I induce crystallization?
A: "Oiling out" (liquid-liquid phase separation) occurs when the target salt becomes supersaturated but lacks the necessary nucleation energy to form a stable crystal lattice. For 8-oxa-2-azaspiro[4.5]decan-1-one, this is almost always caused by trace residual solvents (particularly water or unevaporated dioxane) disrupting the lattice . The hydrochloride salt is highly hygroscopic.
Self-Validating Protocol for Controlled Crystallization:
-
Azeotropic Drying: Re-dissolve the sticky oil in a minimal volume of anhydrous methanol or ethanol, then concentrate under high vacuum. Repeat this twice to azeotropically remove trace water.
-
Controlled Precipitation: Dissolve the dried residue in a minimal amount of anhydrous dioxane. Slowly add a solution of 4M HCl in dioxane (5.0 eq) while stirring vigorously at room temperature .
-
Cloud Point Seeding: Add cold, anhydrous diethyl ether dropwise just until the solution becomes slightly turbid (the cloud point). Stop adding solvent.
-
Nucleation: Seed the mixture with a known crystal (if available) and stir at 0 °C for 2 to 4 hours to promote controlled nucleation. Filter the resulting precipitate rapidly and wash with cold diethyl ether to afford the pure hydrochloride salt.
Quantitative Data Presentation
To assist in benchmark comparisons during your purification workflows, the following table summarizes typical metrics observed during the isolation of 8-oxa-2-azaspiro[4.5]decan-1-one derivatives.
| Purification Stage | Technique | Typical Yield (%) | Expected Purity (HPLC/UV) | Key Contaminants Removed |
| Crude Workup | Liquid-Liquid Extraction (EtOAc/aq. NH4Cl) | 90 - 95% | 60 - 75% | Inorganic salts, water-soluble catalysts, low-MW polar byproducts. |
| Intermediate Isolation | Automated Silica Gel Chromatography (Hexane/EtOAc + 1% TEA) | 70 - 85% | 92 - 96% | Regioisomers, unreacted starting materials, polymeric debris. |
| Final Salt Formation | Crystallization / Trituration (Dioxane / Cold Et2O) | 85 - 90% | > 98.5% | Trace organic impurities, residual Boc-deprotection byproducts. |
References
-
Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Multigram Synthesis of 3,3-Spiro-α-prolines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
A Comparative Guide to the Binding Affinity of 8-Oxa-2-azaspiro[4.5]decan-1-one Analogues: A Scoping Review and Future Outlook
For Researchers, Scientists, and Drug Development Professionals
The 8-oxa-2-azaspiro[4.5]decan-1-one scaffold represents a compelling structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can be exploited for the development of novel therapeutics. This guide provides a comparative analysis of the binding affinities of analogues based on this and structurally related spirocyclic systems. While direct, comprehensive comparative studies on a series of 8-Oxa-2-azaspiro[4.5]decan-1-one analogues are nascent in the published literature, this review synthesizes available data from closely related scaffolds to elucidate potential biological targets, structure-activity relationships (SAR), and future research directions.
Introduction to the 8-Oxa-2-azaspiro[4.5]decan-1-one Scaffold
The 8-oxa-2-azaspiro[4.5]decan-1-one core is a heterocyclic system featuring a spirocyclic junction between a piperidine and a lactam-containing ring, with an oxygen atom incorporated into the six-membered ring. This arrangement imparts a rigid conformation that can be advantageous for selective receptor binding. The synthesis of the parent 8-oxa-2-azaspiro[4.5]decane has been reported, providing a foundational route for the generation of diverse analogues for biological screening[1]. The exploration of related azaspiro[4.5]decane derivatives has revealed significant activity at various central nervous system (CNS) targets, including muscarinic and opioid receptors, highlighting the therapeutic potential of this structural class.
Potential Biological Targets and Comparative Binding Affinities of Related Analogues
Based on studies of structurally similar spirocyclic compounds, the primary biological targets for analogues of 8-Oxa-2-azaspiro[4.5]decan-1-one are likely to include G-protein coupled receptors (GPCRs) such as muscarinic and opioid receptors.
Muscarinic Receptor Affinity
A series of 1-oxa-8-azaspiro[4.5]decanes, which are constitutional isomers of the title scaffold, have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease[2]. Systematic modifications of the lead compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, revealed several derivatives with preferential affinity for M1 over M2 receptors[2].
Similarly, studies on 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, which substitute a nitrogen for a carbon in the five-membered ring, also demonstrated high affinity for both M1 and M2 muscarinic receptors[3]. These findings suggest that the spirocyclic core is well-tolerated by muscarinic receptors and that modifications to the substituents on the nitrogen and the lactam ring can modulate affinity and selectivity.
A new class of 2-Oxo-8-azaspiro(4,5)decan-1-ones has also been synthesized and evaluated for their cholinergic properties in comparison to the muscarinic agonist RS-86. However, these compounds did not show significant cholinergic effects, with the lack of activity attributed to conformational factors[4].
Table 1: Comparative Binding Affinity of Muscarinic Receptor Modulators with Related Spirocyclic Scaffolds
| Compound ID | Scaffold Type | Target Receptor(s) | Binding Affinity (IC50, nM) | Reference |
| Compound 17 | 1-Oxa-8-azaspiro[4.5]decan-3-one | M1, M2 | M1: 1.8, M2: 1.5 | [2] |
| Compound 18 | 1-Oxa-8-azaspiro[4.5]decan-3-one | M1, M2 | M1: 2.3, M2: 12 | [2] |
| Compound 29 | 1-Oxa-8-azaspiro[4.5]decane | M1, M2 | M1: 2.9, M2: 30 | [2] |
| Compound 6a | 1-Oxa-2,8-diazaspiro[4.5]decan-3-one | M1, M2 | M1: 1.1, M2: 1.0 | [3] |
Note: The data presented is for structurally related scaffolds and is intended to provide a comparative context for the potential of 8-Oxa-2-azaspiro[4.5]decan-1-one analogues.
Opioid Receptor Affinity
The azaspiro[4.5]decane framework has also been explored for its interaction with opioid receptors. A series of 1-azaspiro[4.5]decan-10-yl amides were found to exhibit potent and selective µ-opioid receptor binding and antinociceptive activity[5]. This suggests that the spirocyclic system can effectively present pharmacophoric features for interaction with the µ-opioid receptor. Although these compounds lack the oxa- and lactam features of the title scaffold, the findings highlight a potential therapeutic avenue for 8-Oxa-2-azaspiro[4.5]decan-1-one analogues.
Structure-Activity Relationship (SAR) Insights and Future Directions
The available literature on related spirocyclic systems allows for the formulation of initial hypotheses regarding the SAR of 8-Oxa-2-azaspiro[4.5]decan-1-one analogues:
-
Substituents on the Azaspiro Nitrogen (N-2): Modification of the substituent on the nitrogen of the piperidine ring is a key determinant of affinity and selectivity for both muscarinic and opioid receptors. Small alkyl groups, such as methyl, appear to be well-tolerated.
-
Modifications to the Lactam Ring: Alterations to the lactam ring, such as substitution at the carbon adjacent to the carbonyl or the nitrogen, are likely to significantly impact binding.
-
Stereochemistry: The stereochemistry at the spirocyclic center and any substituted chiral centers will be critical for optimal receptor interaction.
The development of a comprehensive SAR for the 8-Oxa-2-azaspiro[4.5]decan-1-one scaffold will require the synthesis and systematic biological evaluation of a focused library of analogues. Future studies should aim to:
-
Synthesize a diverse set of analogues with variations at the N-2 position and on the lactam ring.
-
Screen these compounds against a panel of CNS receptors, including muscarinic (M1-M5) and opioid (µ, δ, κ) subtypes.
-
Determine the binding affinities (Ki or IC50) and functional activities (agonist, antagonist, or allosteric modulator) of active compounds.
-
Elucidate the stereochemical requirements for optimal binding.
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity Determination
Radioligand binding assays are a fundamental technique for determining the affinity of a test compound for a specific receptor[6][7][8][9]. The following is a generalized protocol for a competitive binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.
Materials:
-
Membrane Preparation: Homogenized cell membranes expressing the target receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]-pirenzepine for M1 muscarinic receptors or [3H]-DAMGO for µ-opioid receptors).
-
Test Compounds: Solutions of the 8-Oxa-2-azaspiro[4.5]decan-1-one analogues at various concentrations.
-
Assay Buffer: A buffer solution appropriate for the receptor (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration System: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle.
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing Potential Signaling Pathways
The likely biological targets for 8-Oxa-2-azaspiro[4.5]decan-1-one analogues, muscarinic and opioid receptors, are GPCRs that activate distinct intracellular signaling cascades.
Caption: µ-Opioid Receptor Signaling Pathway.
Conclusion
The 8-Oxa-2-azaspiro[4.5]decan-1-one scaffold holds considerable promise for the development of novel modulators of CNS receptors. While direct comparative binding data for a series of analogues is currently limited, analysis of structurally related spirocyclic systems strongly suggests that muscarinic and opioid receptors are high-priority targets. The synthesis of focused libraries and their systematic evaluation in binding and functional assays will be crucial to unlocking the full therapeutic potential of this intriguing molecular architecture. The insights and protocols provided in this guide serve as a foundational resource for researchers embarking on the exploration of this promising class of compounds.
References
-
Synthesis and Pharmacological Evaluation of a New Class of 2-Oxo-8-azaspiro (4,5)Decan-1-ones as Analogues of the Muscarinic Agonist RS- 86. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
-
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]
-
Naito, R., et al. (1997). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 45(10), 1635-1641. [Link]
-
Perceptive Informatics. (n.d.). Radioligand Binding Assay Services. Retrieved March 26, 2026, from [Link]
-
Davenport, A. P. (2002). Radioligand binding assays and their analysis. Methods in Molecular Biology, 194, 163-178. [Link]
-
Zhang, J., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5239-5251. [Link]
-
Korotaev, V. Y., et al. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Russian Chemical Bulletin, 69(10), 2017-2019. [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Retrieved March 26, 2026, from [Link]
-
Tóth, E., et al. (1995). 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives with a potent inhibitory effect on neural Ca-uptake and protecting action against TET-induced brain edema and memory and learning deficits. European Journal of Medicinal Chemistry, 30(2), 141-152. [Link]
-
Fujimoto, R. A., et al. (1989). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry, 32(6), 1259-1265. [Link]
-
Radioligand Binding Assays and Their Analysis. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. perceptive.com [perceptive.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 9. researchgate.net [researchgate.net]
HPLC method validation for 8-Oxa-2-azaspiro[4.5]decan-1-one quantification
An In-Depth Guide to the Validation of a Quantitative HPLC Method for 8-Oxa-2-azaspiro[4.5]decan-1-one: A Comparative Analysis
Introduction: The Analytical Imperative for Novel Spirocyclic Scaffolds
In modern drug discovery, spirocyclic scaffolds are of immense interest due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties. 8-Oxa-2-azaspiro[4.5]decan-1-one is a key heterocyclic building block, representing a class of compounds whose purity and concentration must be precisely controlled during synthesis and formulation[1]. The development of a robust, reliable, and accurate analytical method for its quantification is not merely a quality control checkpoint; it is a foundational requirement for successful drug development, ensuring process consistency, stability, and safety.
This guide provides a comprehensive, in-depth validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of 8-Oxa-2-azaspiro[4.5]decan-1-one. We will delve into the causality behind experimental choices, present a self-validating protocol grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, and objectively compare this workhorse method against powerful alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2][3].
Chapter 1: The Primary Analytical Workhorse: A Validated RP-HPLC-UV Method
Rationale for Method Development
The molecular structure of 8-Oxa-2-azaspiro[4.5]decan-1-one, featuring a polar lactam and an ether linkage, presents a moderate challenge for traditional reversed-phase chromatography. While highly retentive C18 columns are standard, they can exhibit poor retention and peak shape for such polar analytes. To counteract this, we selected a polar-embedded C18 column . The embedded polar group (e.g., an amide or carbamate) creates a hydrophilic layer near the silica surface, which prevents phase collapse in highly aqueous mobile phases and provides an alternative interaction mechanism, significantly improving the retention and peak symmetry for polar compounds[4].
The mobile phase, a simple isocratic mixture of acetonitrile and a phosphate buffer, was chosen for its robustness, UV transparency, and ability to maintain a consistent pH, which is critical for the analyte's ionization state and, therefore, its retention time. UV detection was selected for its simplicity, reliability, and the presence of a chromophore (the lactam carbonyl group) in the target molecule.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Chapter 2: Rigorous Method Validation: A Step-by-Step Guide per ICH Q2(R1)
Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose[5]. The following sections detail the validation parameters, protocols, and acceptance criteria based on the ICH Q2(R1) guideline[2].
Caption: Workflow for HPLC method validation following ICH Q2(R1) guidelines.
Specificity (and Stability-Indicating Properties)
Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[6]. A crucial part of this is the forced degradation study, which evaluates the method's ability to separate the analyte from potential degradants.
Experimental Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.
-
Forced Degradation: Expose a solution of 8-Oxa-2-azaspiro[4.5]decan-1-one (approx. 100 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours (solid state).
-
Photolytic: Expose to UV light (254 nm) for 24 hours (solution).
-
-
Analysis: After degradation, neutralize the acid/base samples and dilute all samples to the target concentration. Analyze using the HPLC method and assess peak purity of the analyte peak using a photodiode array (PDA) detector.
Acceptance Criteria:
-
The method must demonstrate baseline separation of the analyte peak from all degradation products and any blank interferences.
-
The peak purity index (or equivalent metric) for the analyte peak in stressed samples must be greater than 0.999, indicating no co-eluting peaks.
Linearity and Range
Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range.
Experimental Protocol:
-
Prepare a stock solution of the 8-Oxa-2-azaspiro[4.5]decan-1-one reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, ranging from 50% to 150% of the nominal target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria & Results:
| Parameter | Acceptance Criterion | Result (Hypothetical) |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Should be close to zero | 1.25 mAU*s |
| Range | 50% - 150% of target | 50 - 150 µg/mL |
Accuracy
Purpose: To determine the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies[7].
Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria & Results:
| Spiked Level | Acceptance Criterion | Mean Recovery % (Hypothetical) | % RSD |
| 80% | 98.0% - 102.0% | 99.5% | 0.8% |
| 100% | 98.0% - 102.0% | 100.2% | 0.6% |
| 120% | 98.0% - 102.0% | 101.1% | 0.7% |
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results from both studies.
Acceptance Criteria & Results:
| Precision Type | Acceptance Criterion (%RSD) | Result (%RSD, Hypothetical) |
| Repeatability | ≤ 2.0% | 0.75% |
| Intermediate Precision | ≤ 2.0% | 1.10% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[6].
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio of a known low-concentration standard.
-
Calculate LOD as the concentration yielding an S/N ratio of 3:1.
-
Calculate LOQ as the concentration yielding an S/N ratio of 10:1.
-
Confirm the calculated LOQ by injecting six replicates at this concentration and verifying that the precision (%RSD) is ≤ 10%.
Acceptance Criteria & Results:
| Parameter | Method | Result (Hypothetical) |
| LOD | S/N Ratio ≈ 3:1 | 0.05 µg/mL |
| LOQ | S/N Ratio ≈ 10:1 | 0.15 µg/mL |
Chapter 3: A Comparative Analysis of Quantification Technologies
While the validated HPLC-UV method is robust for routine quality control, other techniques offer distinct advantages for specific applications. The choice of an analytical method is a strategic decision based on the required sensitivity, selectivity, sample matrix, and available resources.
Caption: Decision guide for selecting an analytical method.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase[8]. For a molecule like 8-Oxa-2-azaspiro[4.5]decan-1-one, direct GC analysis is challenging. Its polarity and relatively high boiling point mean it is not sufficiently volatile. Therefore, chemical derivatization would be required to convert it into a more volatile and thermally stable compound, adding complexity and potential variability to the analysis.
-
Advantages: Excellent for analyzing volatile or semi-volatile process impurities (e.g., residual solvents).
-
Disadvantages: Requires derivatization for this analyte, which is time-consuming and can introduce errors. Risk of thermal degradation in the injector port[9].
Alternative 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS is widely considered the "gold standard" for quantification in complex matrices due to its exceptional sensitivity and selectivity[10][11]. The liquid chromatograph separates the components of the mixture, which are then ionized and detected by a mass spectrometer. By using tandem mass spectrometry (MS/MS), one can select a specific parent ion for the analyte and fragment it to produce unique product ions. This technique, known as Selected Reaction Monitoring (SRM), is highly specific and can detect the analyte at picogram or even femtogram levels, even in complex biological matrices like plasma[12][13].
-
Advantages: Unmatched sensitivity and selectivity, making it ideal for bioanalytical studies (pharmacokinetics), metabolite identification, and trace-level impurity quantification.
-
Disadvantages: Significantly higher equipment cost, greater operational complexity, and susceptibility to matrix effects (ion suppression or enhancement) that require careful method development.
Head-to-Head Performance Comparison
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Sensitivity | Moderate (µg/mL - ng/mL) | High (ng/mL - pg/mL) | Very High (pg/mL - fg/mL) |
| Selectivity | Good (Chromatographic) | Very Good (Chroma. + Mass) | Excellent (Chroma. + MS/MS) |
| Application | Routine QC, Assay, Purity | Volatile Impurities | Bioanalysis, Trace Analysis |
| Sample Prep. | Simple (Dilution) | Complex (Derivatization) | Moderate to Complex |
| Cost (Instrument) | Low | Moderate | High |
| Throughput | High | Moderate | High |
| Expertise Required | Low to Moderate | Moderate to High | High |
Conclusion
The developed and validated RP-HPLC-UV method for the quantification of 8-Oxa-2-azaspiro[4.5]decan-1-one is simple, accurate, precise, and specific. It has been demonstrated to be stability-indicating and is perfectly suited for its intended purpose in a routine quality control environment for analyzing bulk drug substances and formulated products. The robustness and cost-effectiveness of this method make it the workhorse for generating reliable data throughout the majority of the drug development lifecycle.
However, for specialized applications requiring higher sensitivity, such as pharmacokinetic studies in biological fluids or the detection of trace-level genotoxic impurities, more advanced techniques are warranted. LC-MS/MS stands out as the superior choice for these demanding applications, providing unparalleled sensitivity and selectivity[11][12]. The selection of the appropriate analytical technology is a critical decision that should be aligned with the specific analytical challenge at hand.
References
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016).
- Application of LCMS in small-molecule drug development. (2016). Drug Target Review.
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC.
- Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017). Technology Networks.
- β-Lactamase Sensitive Probe for Rapid Detection of Antibiotic-Resistant Bacteria with Gas Chromatography–Tandem Mass Spectrometry. (2023). ACS Publications.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International.
- Validation of high-performance liquid chromatography methods for pharmaceutical analysis. (n.d.). ResearchGate.
- Small molecule analysis using MS. (n.d.). Bioanalysis Zone.
- Fast, simple HPLC method for determination of Spironolactone related compounds. (n.d.). S3 PP 19.
- Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples. (2006). PubMed.
- Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. (2005). PubMed.
- HPLC Analysis of Very Polar Compounds in Bioanalysis. (2014). LCGC International.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Gas Chromatography and its Applications in Pharmaceutical Industry. (n.d.). Journal of Modern Organic Chemistry.
- Gas Chromatography Fundamentals. (n.d.). Agilent.
- Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2025). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
